Product packaging for 1H-Indazole-4-carboxamide(Cat. No.:CAS No. 1203579-36-5)

1H-Indazole-4-carboxamide

Cat. No.: B3046156
CAS No.: 1203579-36-5
M. Wt: 161.16
InChI Key: UEBBCHPIFFPKKL-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structure in medicinal chemistry. samipubco.comresearchgate.net Recognized as a "privileged scaffold," it possesses the ability to bind to a diverse range of biological targets, making it a valuable framework in drug discovery. samipubco.com This versatility stems from its structural and chemical properties, including its aromatic nature, capacity for hydrogen bonding, and potential for various substitutions. samipubco.comresearchgate.net

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. researchgate.netmdpi.comnih.gov The planarity of the heterocyclic ring and the potential for various side chains contribute to its ability to interact with biological macromolecules. researchgate.net The synthetic accessibility of the indazole core allows for the creation of large and diverse chemical libraries, facilitating structure-activity relationship (SAR) studies to optimize therapeutic properties. samipubco.com

Several marketed drugs incorporate the indazole scaffold, highlighting its clinical significance. For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and its structure is based on the indazole framework. samipubco.comrsc.org The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it a common starting point for the synthesis of new therapeutic agents. mdpi.comnih.gov

Historical Context and Evolution of Indazole Derivatives in Chemical Biology

The study of indazole and its derivatives dates back to the work of Emil Fischer, who first defined its structure as a pyrazole ring fused to a benzene ring. researchgate.net While indazole derivatives are rare in nature, their synthetic counterparts have been the subject of extensive research in medicinal chemistry for decades. mdpi.comnih.gov A review of the literature shows a significant number of publications on indazole-containing compounds and their therapeutic applications since 1966. nih.gov

Initially, research focused on the fundamental synthesis and characterization of indazole derivatives. Over time, the focus shifted towards exploring their pharmacological potential. This led to the discovery of their diverse biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netnih.gov

In recent years, with advancements in computational chemistry and high-throughput screening, the design and synthesis of indazole derivatives have become more targeted. longdom.org Researchers now utilize techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis to rationally design compounds with enhanced potency and selectivity for specific biological targets. longdom.org This evolution has led to the development of indazole-based compounds as inhibitors of various enzymes, such as kinases and poly (ADP-ribose) polymerase (PARP), which are crucial in cancer and other diseases. rsc.orggoogle.com

Rationale for Scholarly Investigation of 1H-Indazole-4-carboxamide as a Core Chemical Entity

The specific compound, this compound, and its derivatives are of significant interest to the scientific community due to their potential as therapeutic agents. The carboxamide group at the 4-position of the indazole ring provides a key point for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Research has shown that derivatives of this compound can act as potent inhibitors of various enzymes. For example, certain derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.govresearchgate.net The parent compound, 1H-Indazole-4-carboxylic acid, is a valuable building block in the synthesis of these and other bioactive molecules. chemimpex.comscispace.com

The investigation of this compound and its analogues is driven by the need for new and effective treatments for a range of diseases. The ability to systematically modify its structure and the promising biological activities observed in its derivatives make it a compelling subject for ongoing academic and industrial research. researchgate.net The study of these compounds contributes to a deeper understanding of the structure-activity relationships of the indazole scaffold and the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B3046156 1H-Indazole-4-carboxamide CAS No. 1203579-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBBCHPIFFPKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726887
Record name 1H-Indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-36-5
Record name 1H-Indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Indazole 4 Carboxamide and Its Derivatization

Foundational Strategies for 1H-Indazole Core Synthesis

The construction of the 1H-indazole core is the initial and crucial step in the synthesis of 1H-indazole-4-carboxamide. Various foundational strategies have been developed, primarily centered around cyclization reactions and regioselective approaches to introduce desired functionalities.

Cyclization Reactions for the Construction of the Indazole Ring System

A variety of cyclization reactions are employed to form the bicyclic indazole ring system. These methods often start from appropriately substituted benzene (B151609) derivatives, upon which the pyrazole (B372694) ring is constructed. researchgate.net

One common approach involves the reductive cyclization of nitroaromatic compounds. For instance, the Cadogan cyclization utilizes the deoxygenation of a nitro group to form a nitrene intermediate, which then undergoes intramolecular cyclization. nih.gov While traditionally requiring harsh conditions, milder variations of the Cadogan reaction have been developed. nih.govacs.org Another strategy is the diazotization-cyclization of o-toluidines or o-alkynylanilines. chemicalbook.com For example, diazotization of o-toluidine (B26562) followed by ring closure involving the methyl group yields the 1H-indazole core. chemicalbook.com

Intramolecular C-H amination presents a modern and efficient route. A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be effective for constructing a variety of 3-substituted 1H-indazoles. nih.govacs.org This method is particularly useful for synthesizing indazoles with diverse substituents that are otherwise difficult to prepare. acs.org

Other notable cyclization methods include:

[3+2] Cycloaddition reactions between diazo compounds and arynes provide a direct route to substituted indazoles. organic-chemistry.org

Condensation-cyclization of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation, affords 1H-indazole. chemicalbook.com

Palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is another effective strategy. caribjscitech.com

Key Cyclization Strategies for 1H-Indazole Core Synthesis
Reaction TypeStarting Material ExampleKey Reagents/ConditionsReference
Reductive Cyclization (Cadogan)o-NitrobenzaldimineTri-n-butylphosphine nih.govacs.org
Diazotization-Cyclizationo-ToluidineNaNO2, Acetic Acid chemicalbook.com
Intramolecular C-H AminationArylhydrazoneAgNTf2, Cu(OAc)2 nih.govacs.org
[3+2] CycloadditionDiazo compound and aryneCsF or TBAF organic-chemistry.org

Regioselective Approaches to Functionalized Indazoles

Controlling the position of substituents on the indazole ring is critical for modulating the biological activity of the final compound. Regioselectivity can be achieved either during the cyclization process or by subsequent functionalization of the pre-formed indazole core.

Direct alkylation of indazoles often leads to a mixture of N-1 and N-2 isomers. acs.org However, regioselective methods have been developed. For example, a procedure for the high-yielding, regioselective synthesis of 2H-indazoles involves the direct alkylation of indazoles with various electrophiles mediated by Ga/Al or Al. rsc.org Conversely, using sodium hydride in tetrahydrofuran (B95107) has shown promise for selective N-1 alkylation of C-3 substituted indazoles. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective introduction of aryl groups. For instance, a direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines has been reported. organic-chemistry.org The synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

The synthesis of 5-azaindazoles (pyrazolo[4,3-c]pyridines) has been accomplished through a regioselective intramolecular amination of 5-acyl-4-pyridones with hydrazines. rsc.org This method highlights how the choice of starting materials and reaction conditions can dictate the final regiochemical outcome.

Specific Synthesis of this compound and its Analogues

Once the indazole core is established, the next critical step is the formation of the carboxamide group at the C-4 position.

Carboxamide Bond Formation Reactions

The formation of the carboxamide bond is a fundamental transformation in organic synthesis. jocpr.com A common and effective method is the coupling of a carboxylic acid with an amine. jocpr.comlibretexts.org In the context of this compound synthesis, this involves the reaction of 1H-indazole-4-carboxylic acid with an appropriate amine.

This amidation is typically facilitated by coupling agents. Widely used coupling reagents include:

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC). jocpr.com

Uronium-based reagents , like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netnih.gov

Phosphonium-based reagents .

The reaction of 1H-indazole-4-carboxylic acid with an amine in the presence of a coupling agent like HATU and a base such as DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DCM (Dichloromethane) or DMF (Dimethylformamide) is a standard procedure. researchgate.netnih.gov

An alternative approach is the reaction of carboxylic acid salts with isocyanates, which proceeds with the loss of carbon dioxide to yield amides. acs.org More recently, "green" chemistry approaches have been developed that avoid traditional coupling reagents altogether, relying on the in-situ formation of thioesters which then react with amines. nih.gov

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. For the synthesis of this compound derivatives, a common procedure involves the use of HATU as a coupling agent with DIPEA as a base in DCM at room temperature, typically for a few hours, resulting in yields ranging from 55.6% to 65.8%. researchgate.net

In a specific example, the synthesis of N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide was achieved using HATU and DIPEA in DMF at room temperature for 12-16 hours. nih.gov The choice of solvent, base, coupling agent, and reaction time are all critical parameters that need to be fine-tuned for each specific substrate combination to achieve optimal results.

For the construction of the indazole ring itself, optimization can involve screening different catalysts and reaction conditions. For instance, in a silver(I)-mediated intramolecular C-H amination, the reaction was optimized by stirring the arylhydrazone substrate with AgNTf2 and Cu(OAc)2 in 1,2-dichloroethane (B1671644) at 80 °C for 24 hours. nih.gov

Optimized Conditions for Amide Bond Formation
Starting MaterialsCoupling Agent/ReagentsSolventConditionsYieldReference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid and various aminesHATU, DIPEADCMRoom temperature, 3 h55.6%–65.8% researchgate.net
1-butyl-1H-indazole-3-carboxylic acid and 4-bromoanilineHATU, DIPEADMFRoom temperature, 12-16 hNot specified nih.gov

Systematic Derivatization Strategies for Structural Diversification

Systematic derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This can involve modifications at various positions of the indazole ring and the carboxamide moiety.

A key strategy involves the synthesis of a library of analogues by varying the amine component in the carboxamide bond formation step. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were synthesized by reacting the corresponding 4-carboxylic acid with a diverse set of amines. researchgate.netsemanticscholar.org This approach allows for the introduction of a wide range of substituents at the carboxamide nitrogen.

Further diversification can be achieved by modifying the indazole core itself. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various aryl or heteroaryl groups at different positions of the indazole ring. nih.gov

Alkylation at the N-1 or N-2 position of the indazole ring is another common derivatization strategy. As mentioned earlier, regioselective alkylation can be achieved by carefully choosing the reaction conditions. rsc.orgbeilstein-journals.org This allows for the introduction of different alkyl or benzyl (B1604629) groups, which can significantly impact the compound's properties.

The synthesis of a series of 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole via 1,3-dipolar cycloaddition reactions showcases a more complex derivatization strategy, combining multiple synthetic steps to create novel hybrid molecules. researchgate.netresearchgate.net

Substitutions at the Indazole Ring System (e.g., C4, C5, C6, C7)

Functionalization at the carbon atoms of the indazole core is a critical strategy for exploring the structure-activity relationships (SAR) of these molecules. Various positions on the benzene portion of the indazole ring, namely C4, C5, C6, and C7, are amenable to substitution, allowing for the fine-tuning of a compound's properties.

Researchers have designed libraries of novel inhibitors by introducing substituents at the C4 position of the indazole scaffold. researchgate.net This strategy aims to extend the molecule into new binding subpockets of target enzymes. researchgate.net For instance, methoxy- or hydroxyl-containing groups at the C4 position have been found to be potent substituents in certain contexts. acs.org

The C5, C6, and C7 positions are also targets for substitution. Studies have shown that while only small groups are well-tolerated at C5 and C7, the C6 position is more accommodating. acs.org In the development of certain kinase inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group has been incorporated as a key structural feature. researchgate.netmdpi.com The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles has been achieved using building blocks like 7-iodo-1H-indazole, which can undergo palladium-catalyzed cross-coupling reactions. researchgate.net The reaction of nitro-1H-indazoles with formaldehyde (B43269) has also been studied, demonstrating substitution patterns at the C4, C5, and C6 positions. acs.org

A summary of exemplary substitutions on the indazole ring is provided below.

PositionSubstituent ExampleSynthetic StrategyReference
C4 Methoxy (B1213986), HydroxylDirect synthesis from substituted precursors acs.org
C5 Aryl or O-aryl groupsSuzuki coupling reactions ias.ac.in
C6 2,6-Dichloro-3,5-dimethoxyphenylSuzuki coupling from a boronic acid precursor researchgate.netmdpi.com
C7 Cyano, EthynylPalladium-mediated coupling from 7-iodo-1H-indazole researchgate.net

Modifications of the Carboxamide Moiety

The carboxamide group at the C4 position is a versatile handle for introducing a wide array of chemical diversity. The synthesis of this compound derivatives typically involves the coupling of 1H-indazole-4-carboxylic acid with a desired amine. This amidation is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or 1-hydroxybenzotriazole (B26582) (HOBt) with N,N'-dicyclohexylcarbodiimide (DCC). acs.org

This approach allows for the introduction of various substituents on the amide nitrogen. For example, a series of N-phenyl and N-heteroaryl derivatives have been synthesized to explore their potential as enzyme inhibitors. mdpi.com Modifications include the introduction of phenyl, methoxyphenyl, acetylphenyl, and various substituted pyridinyl and pyrimidinyl rings. researchgate.netmdpi.com Further complexity can be introduced, such as linking piperidine-based moieties to the amide nitrogen, as seen in the synthesis of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides. acs.org Another modification involves creating N-methoxy-N-methyl amides, also known as Weinreb amides, from the corresponding carboxylic acid. vulcanchem.com

Examples of modifications to the carboxamide group are detailed in the table below.

Reagent/AmineResulting Carboxamide MoietyCoupling AgentReference
Aniline-C(O)NH-PhenylHATU, DIPEA researchgate.netmdpi.com
3-Methoxyaniline-C(O)NH-(3-methoxyphenyl)HATU, DIPEA mdpi.com
1-(Piperidin-4-yl)methanamine-C(O)NH-CH₂-PiperidineHOBt, DCC acs.org
N,O-Dimethylhydroxylamine-C(O)N(OCH₃)CH₃EDCI or HATU vulcanchem.com
2-Amino-6-methoxypyridine-C(O)NH-(6-methoxypyridin-2-yl)HATU, DIPEA mdpi.com

N-Substitution Patterns on the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two distinct series of isomers. The alkylation of 1H-indazole often results in a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is influenced by factors such as the reaction medium's acidity or basicity, the use of protic or aprotic solvents, and steric and electronic effects of the reactants. nih.gov Generally, N1 isomers are thermodynamically more stable, while N2 isomers are favored kinetically. nih.gov

Nucleophilic substitution reactions using halo-esters on 1H-indazole in an alkaline solution typically yield mixtures where the N1 isomer predominates. nih.gov For example, reacting 1H-indazole with various bromoalkanoates in the presence of a base like potassium carbonate leads to both N1- and N2-substituted ester derivatives. nih.gov Other synthetic approaches have been developed to introduce specific substituents at the N1 position, such as meta-substituted benzyl groups, which have proven important for the biological activity of certain antagonists. acs.org The reaction of indazoles with formaldehyde in acidic conditions has been shown to produce (1H-indazol-1-yl)methanol derivatives, representing a specific N1 substitution. acs.org

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound derivatives is paramount and is achieved through a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are the cornerstones of structural elucidation in this field. acs.orgd-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for distinguishing between N1 and N2 isomers. nih.gov

¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of substitution. For instance, in N1-substituted indazoles, the H7 proton is significantly deshielded and appears at a higher frequency compared to N2-substituted isomers. nih.gov In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, the indazole protons H5 and H7 typically appear as singlets in the aromatic region of the spectrum. mdpi.com

¹³C NMR: This technique is also a robust tool for assigning the substitution position. The chemical shifts of the carbon atoms in the indazole ring, especially C7, C3a, and C7a, differ significantly between N1 and N2 isomers. nih.gov For example, in N1-substituted esters, C7 is more shielded (108-109 ppm) compared to the C7 in N2-isomers. nih.gov

Mass Spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique, where the protonated molecule [M+H]⁺ is observed, confirming the mass of the derivative. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, which further corroborates the elemental composition of the molecule. d-nb.info Gas chromatography-mass spectrometry (GC-MS) is also employed, where fragmentation patterns can provide additional structural information. d-nb.inforesearchgate.net

X-ray Crystallography offers definitive proof of structure by determining the precise spatial arrangement of atoms in a single crystal. acs.org This technique has been used to confirm the molecular structure of indazole derivatives, providing unambiguous assignment of N1 or N2 substitution and revealing details about intermolecular interactions, such as hydrogen bonding, in the solid state. acs.orgnih.govresearchgate.net Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of bulk materials. d-nb.info

The table below summarizes the characterization data for an exemplary compound, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide . mdpi.com

TechniqueObserved Data
¹H NMR (CDCl₃) δ 8.70 (s, 1H), 8.18 (s, 1H), 7.72 (d, J = 8.0 Hz, 2H), 7.56 (s, 1H), 7.49 (s, 1H), 7.40 (t, J = 7.8 Hz, 2H), 7.20 (t, J = 7.4 Hz, 1H), 6.69 (s, 1H), 4.02 (s, 6H)
ESI-MS m/z 454 [M+H]⁺

Structure Activity Relationship Sar Studies of 1h Indazole 4 Carboxamide Derivatives

Rational Design Principles for SAR Investigations

The design of novel 1H-indazole-4-carboxamide derivatives is often guided by rational, structure-based, and knowledge-based approaches. mdpi.com A primary principle involves leveraging the indazole core as a hinge-binder that interacts with the ATP-binding pocket of target kinases. nih.govtandfonline.com This interaction serves as an anchor, and further modifications are made to extend into and exploit other binding subpockets.

Computational methods, including 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies, play a pivotal role in the rational design process. longdom.org These models help to elucidate the relationship between molecular features and biological activity, guiding the synthesis of new derivatives with enhanced efficacy. longdom.org For instance, fragment-led de novo design has been successfully employed to discover novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Another key design principle is molecular hybridization, where the this compound scaffold is combined with other known pharmacophores to create dual-target inhibitors or to enhance activity against a specific target. researchgate.net This strategy has been used to develop compounds that simultaneously target histone deacetylases (HDAC) and vascular endothelial growth factor receptors (VEGFR). mdpi.com

Positional Impact of Substituents on Biological Efficacy

The position of substituents on the 1H-indazole ring and its appended moieties significantly influences the biological activity of the derivatives. SAR studies have consistently shown that substitutions at the C3, C4, C5, and C6 positions of the indazole ring are critical for potency and selectivity.

For instance, in a series of FGFR1 inhibitors, modifications at the 4-position of the 1H-indazole scaffold were explored. mdpi.comresearchgate.net It was found that introducing a carboxamide group at this position was a key determinant of activity. mdpi.comresearchgate.net Furthermore, the nature of the substituent on the carboxamide nitrogen plays a crucial role. In studies on EZH2 and EZH1 inhibitors, moving the amide group from the 4-position to the 3-position of the indazole ring resulted in a complete loss of inhibitory activity. nih.gov Similarly, altering the connection of a pyridine-tail from the 6-position to the 5-position also led to inactive compounds. nih.gov

The substitution pattern on aryl rings attached to the core structure is also a critical factor. In a series of dopamine (B1211576) and serotonin (B10506) receptor ligands, ortho- and meta-substitutions on a phenyl ring were generally more favorable than para-substitutions. tandfonline.com Specifically, electron-donating groups at the ortho position enhanced activity, while electron-withdrawing groups decreased it. tandfonline.com

Influence of Functional Group Diversity on Activity and Selectivity Profiles

The diversity of functional groups introduced onto the this compound scaffold has a profound impact on the resulting biological activity and selectivity.

In the development of FGFR inhibitors, the replacement of a phenyl ring on the 4-carboxamide with pyridine (B92270) or pyrimidine (B1678525) rings was found to slightly decrease activity. mdpi.com However, the introduction of a 4-methylpiperazin-1-yl group onto a phenyl substituent at the 4-carboxamide significantly enhanced FGFR1 inhibitory activity. nih.govresearchgate.net This highlights the importance of basic amine functionalities in achieving high potency, likely due to favorable interactions within the target's binding site.

For compounds targeting dopamine and serotonin receptors, the nature of the substituent on the phenyl ring was critical. Electron-donating groups like methylthio were found to be highly favorable, while strongly electron-withdrawing groups like trifluoromethyl led to a decrease in binding affinity. tandfonline.com The replacement of the aryl substituent with an alicyclic group, such as cyclohexyl, resulted in a loss of affinity, indicating the necessity of an aromatic system at this position. tandfonline.com

In the context of anticancer agents, the introduction of nitro and ethoxy groups has been shown to enhance anticancer potency. longdom.org Conversely, butyl or ethyl groups, as well as some chloro-substituted compounds, had a negative impact on activity. longdom.org

Identification and Validation of Key Pharmacophoric Elements

Through extensive SAR studies, several key pharmacophoric elements of this compound derivatives have been identified and validated. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The 1H-indazole ring itself is a crucial pharmacophore, often acting as a hinge-binding motif in kinase inhibitors. mdpi.comnih.gov The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure are key interaction points. nih.gov

The carboxamide linker at the 4-position is another essential element, providing a critical hydrogen-bonding site. vulcanchem.com The orientation and rigidity of this linker are important for proper positioning of the substituents within the binding pocket.

Furthermore, an aromatic or heteroaromatic ring attached to the carboxamide nitrogen is often a necessary feature for activity. tandfonline.com Specific substitutions on this ring, such as basic amines or hydrogen bond donors/acceptors, can significantly enhance potency and selectivity. nih.govresearchgate.net

The validation of these pharmacophoric elements is typically achieved through a combination of techniques including X-ray crystallography of ligand-protein complexes, computational docking studies, and the synthesis and biological evaluation of specifically designed analog. nih.govmdpi.com For example, docking models have confirmed the interaction of the 1H-indazole motif with key residues in the active site of enzymes like IDO1. mdpi.comnih.gov

The following table provides a summary of the structure-activity relationships for a series of this compound derivatives as FGFR1 inhibitors.

CompoundR GroupIC₅₀ (nM) for FGFR1
10a Phenyl69.1 ± 19.8
10b 4-Fluorophenyl>1000
10c 4-Acetylphenyl115.3 ± 15.6
10d 3-Methoxyphenyl75.2 ± 8.9
10e 4-Methoxyphenyl (B3050149)235.6 ± 23.4
11a Pyridin-2-yl120.5 ± 11.3
11b Pyridin-3-yl98.7 ± 10.1
11c Pyridin-4-yl150.2 ± 13.5
11d Pyrimidin-5-yl180.4 ± 16.7
11e 2-Methoxypyrimidin-4-yl210.8 ± 20.3
13a 3-(4-Methylpiperazin-1-yl)phenyl30.2 ± 1.9

Data sourced from Zhang et al. (2016). mdpi.com

This data clearly illustrates the impact of substituent changes on the 4-carboxamide moiety. The unsubstituted phenyl group in 10a provides a baseline activity. Introducing electron-withdrawing or -donating groups at the para-position of the phenyl ring (compounds 10b , 10c , 10e ) generally leads to a decrease in potency. The meta-methoxy substitution in 10d maintains comparable activity to the parent compound. Replacing the phenyl ring with various heteroaromatic systems (11a-e ) also results in reduced activity. The most significant enhancement in potency is observed with compound 13a , where the introduction of a 3-(4-methylpiperazin-1-yl)phenyl group leads to a more than two-fold increase in inhibitory activity against FGFR1. nih.govmdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities Mediated by 1h Indazole 4 Carboxamide Derivatives

Elucidation of Molecular Mechanisms of Action

Derivatives of 1H-indazole-4-carboxamide have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The molecular mechanism of action for many of these derivatives involves competitive binding to the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their downstream substrates.

One of the prominent targets for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR inhibitors. Compound 101 was identified as a potent FGFR1 inhibitor with an IC50 value of 69.1 ± 19.8 nM. Further optimization led to the discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102 ), which exhibited even more potent FGFR1 inhibitory activity with an IC50 of 30.2 ± 1.9 nM. researchgate.net Another study identified compound 9d , an indazole derivative, as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. Through further optimization, compound 9u emerged as a highly potent inhibitor with an FGFR1 IC50 of 3.3 nM. nih.gov

Beyond FGFR, these derivatives have shown inhibitory activity against other kinases. A representative compound, 30l , from a series of 1H-indazole-3-carboxamide derivatives, was identified as a potent and selective p21-activated kinase 1 (PAK1) inhibitor with an IC50 of 9.8 nM. nih.gov Additionally, certain 1H-indazole-3-carboxamide derivatives have been reported as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Aurora kinase A. For example, compound 46 showed an IC50 of 0.64 μM against GSK-3, and compounds 54a and 54c inhibited Aurora kinase A with IC50 values of 32 nM and 46 nM, respectively. nih.gov

Inhibitory Activity of this compound Derivatives Against Various Kinases
CompoundTarget KinaseIC50 (nM)Reference
101FGFR169.1 ± 19.8 researchgate.net
102FGFR130.2 ± 1.9 researchgate.net
9dFGFR115.0 nih.gov
9uFGFR13.3 nih.gov
30lPAK19.8 nih.gov
46GSK-3640 nih.gov
54aAurora kinase A32 nih.gov
54cAurora kinase A46 nih.gov

Analysis of Cellular Pathway Modulation

The biological effects of this compound derivatives are a direct consequence of their ability to modulate key cellular signaling pathways. A significant body of research has focused on their impact on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

A series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activities. One compound, W24 , exhibited broad-spectrum antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.govresearchgate.net Mechanistic studies revealed that W24 inhibits the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition leads to several downstream effects, including the induction of G2/M cell cycle arrest and apoptosis. The compound was found to regulate the levels of Cyclin B1, BAD, and Bcl-xL, proteins that are critically involved in cell cycle progression and apoptosis. nih.gov

Furthermore, derivatives of this compound have been shown to modulate pathways involved in cell migration and invasion, which are key processes in cancer metastasis. The potent and selective PAK1 inhibitor, 30l , significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. This effect was attributed to the downregulation of Snail expression. nih.gov Snail is a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. By downregulating Snail, these compounds can inhibit EMT and, consequently, cancer cell metastasis. nih.govnih.gov Another compound, W24 , also demonstrated the ability to inhibit the migration and invasion of HGC-27 cells by decreasing EMT-related proteins and reducing the mRNA expression levels of Snail, Slug, and HIF-1α. nih.gov

Assessment of Target Selectivity and Off-Target Interactions

A crucial aspect in the development of kinase inhibitors is their selectivity, as off-target activities can lead to undesirable side effects. The selectivity of this compound derivatives has been evaluated against panels of kinases and other cellular targets.

The PAK1 inhibitor 30l was found to be highly selective for PAK1 when tested against a panel of 29 other kinases, demonstrating the potential for developing targeted therapies with this scaffold. nih.gov Similarly, the FGFR1 inhibitor 9u also exhibited good kinase selectivity. nih.gov In another study, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors were developed, with compound 18 showing a preference for inhibiting Clk4 and haspin over a panel of closely related kinases, and compound 19 displaying high selectivity for haspin against common off-target kinases like Dyrks and Clks. uni-saarland.de

However, off-target effects have been observed for some derivatives. A significant concern in drug development is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. The hERG channel activity of compound 30l was assessed and found to have a low risk of hERG toxicity. nih.gov In contrast, some earlier 1H-indazole-3-carboxamide derivatives targeting GSK-3 showed significant hERG inhibition. nih.gov This highlights the importance of careful structural modification to improve selectivity and reduce off-target effects. For instance, the introduction of polar pyridinyl and alkoxy-substituted pyridinyl groups in one study led to compounds with promising GSK-3β inhibitory activity and significantly reduced hERG liability (hERG IC50 > 40 μM). nih.gov

Selectivity and Off-Target Profile of Selected this compound Derivatives
CompoundPrimary TargetSelectivity ProfileOff-Target Interactions (IC50)Reference
30lPAK1High selectivity against a panel of 29 kinasesLow risk of hERG toxicity nih.gov
9uFGFR1Good kinase selectivityNot specified nih.gov
18Clk4/HaspinPreferential for Clk4 and haspin over related kinasesNot specified uni-saarland.de
19HaspinHigh selectivity against Dyrks and ClksNot specified uni-saarland.de

Enzyme and Receptor Interaction Studies with 1h Indazole 4 Carboxamide Derivatives

Comprehensive Enzyme Inhibition Studies

Research into 1H-indazole-4-carboxamide derivatives has revealed their potential as inhibitors of several key enzymes implicated in pathological processes. The following sections provide a comprehensive overview of the inhibition profiles against these enzymes.

A series of 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives have been identified as selective inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) over PARP-2. google.com This selectivity is a key aspect of their potential utility in conditions like cancer and inflammatory diseases. google.com The benzimidazole (B57391) carboxamide scaffold, which is structurally related to indazole carboxamides, has been a foundation for potent PARP-1 inhibitors. nih.gov For instance, Niraparib, a notable PARP inhibitor, is derived from an indazole carboxamide lead. nih.gov Another related class, 2-phenyl-benzimidazole-4-carboxamide derivatives, has also been evaluated for PARP-1 inhibition, with some compounds showing activity comparable to established inhibitors like Olaparib and Veliparib. nih.gov Specifically, a class of cyclic amine-containing benzimidazole carboxamides led to the discovery of Veliparib (ABT-888), which demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes. acs.org

Table 1: PARP Inhibition by Indazole and Related Carboxamide Derivatives

Compound ClassTargetInhibition Metric (Ki or IC50)Reference
3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivativesPARP-1 (selective over PARP-2)Data not specified google.com
Veliparib (ABT-888) (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide)PARP-1Ki = 5 nM acs.org
Veliparib (ABT-888) (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide)PARP-2Ki = 5 nM acs.org
Compound 6b (2-phenyl-benzimidazole-4-carboxamide derivative)PARP-1IC50 = 8.65 nM nih.gov

Derivatives of 1H-indazole have been extensively studied as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases that are promising targets for cancer therapy. mdpi.comnih.gov A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were designed and synthesized as potent FGFR inhibitors. mdpi.comnih.gov Within this series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) was identified as a potent inhibitor of FGFR1. mdpi.comnih.gov Further optimization led to the discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a or 102), which is the most potent FGFR1 inhibitor in this series with an IC₅₀ value of approximately 30.2 nM. mdpi.comnih.govmdpi.comnih.gov Another study utilizing fragment-based virtual screening identified an indazole derivative, compound 9u, as the most potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM. nih.gov

Table 2: FGFR Inhibition by this compound Derivatives

CompoundTargetIC50Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a)FGFR169.1 ± 19.8 nM mdpi.comnih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a/102)FGFR130.2 nM / 30.2 ± 1.9 nM mdpi.comnih.govmdpi.comnih.gov
Compound 106 (1H-indazole-based derivative)FGFR12.0 ± 0.4 µM mdpi.comnih.gov
Compound 106 (1H-indazole-based derivative)FGFR20.8 ± 0.3 µM mdpi.comnih.gov
Compound 106 (1H-indazole-based derivative)FGFR34.5 ± 1.6 µM mdpi.comnih.gov
Compound 9d (Indazole scaffold)FGFR115.0 nM nih.gov
Compound 9u (Indazole derivative)FGFR13.3 nM nih.gov

Derivatives based on Methyl 1H-indazole-4-carboxylate have been synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.govresearchgate.net These derivatives displayed good inhibitory potential, with IC₅₀ values for α-amylase inhibition ranging from 15.04 ± 0.05 to 76.70 ± 0.06 µM and for α-glucosidase inhibition from 16.99 ± 0.19 to 77.97 ± 0.19 µM. nih.gov Certain compounds within this series demonstrated significant inhibitory activities against both enzymes, with potencies comparable to the standard drug acarbose. nih.govresearchgate.net In a separate study, newly synthesized indazole-based thiadiazole hybrid derivatives also showed remarkable inhibitory activity against α-glucosidase. nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibition by Indazole Derivatives

Compound SeriesTarget EnzymeIC50 Range (µM)Reference
Methyl 1H-indazole-4-carboxylate derivatives (1-13)α-Amylase15.04 ± 0.05 to 76.70 ± 0.06 nih.govresearchgate.net
Methyl 1H-indazole-4-carboxylate derivatives (1-13)α-Glucosidase16.99 ± 0.19 to 77.97 ± 0.19 nih.govresearchgate.net
Acarbose (Standard)α-Amylase12.98 ± 0.03 nih.gov
Acarbose (Standard)α-Glucosidase12.79 ± 0.17 nih.gov
Indazole-based thiadiazole hybrids (1, 2, 3, 5, 7, 8)α-GlucosidaseSignificant inhibitory activity nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a role in immune evasion in cancer. ekb.eg A series of 1H-indazole derivatives with substitutions at both the 4- and 6-positions have been synthesized and tested for IDO1 inhibition. nih.gov Among these, compound 120, identified as 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, showed the most potent IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov Other research has focused on developing dual inhibitors of IDO1 and tryptophan-2,3-dioxygenase (TDO). ekb.eg Derivatives of 4-amino-6-bromo-1H-indazole were developed, with one compound featuring a methyl benzoxadiazole at the 4-amino position exhibiting an IDO1 IC₅₀ of 0.74 µM. ekb.eg

Table 4: IDO1 Inhibition by 1H-Indazole Derivatives

CompoundTargetIC50Reference
Compound 120 (4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol)IDO15.3 µM nih.gov
Compound 17 (4-amino-6-bromo-1H-indazole derivative)IDO10.74 µM ekb.eg
Compound 17 (4-amino-6-bromo-1H-indazole derivative)TDO2.93 µM ekb.eg

Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. Novel 1H-indazole derivatives have been synthesized as potential pan-Pim kinase inhibitors. nih.gov Systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in derivatives with potent inhibitory activity. nih.govresearchgate.net One particular compound, 82a, demonstrated very strong activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values in the sub-nanomolar to low nanomolar range. mdpi.comnih.gov

Table 5: Pim Kinase Inhibition by 1H-Indazole Derivatives

CompoundTargetIC50 (nM)Reference
Compound 82a (3-(pyrazin-2-yl)-1H-indazole derivative)Pim-10.4 mdpi.comnih.gov
Pim-21.1 mdpi.comnih.gov
Pim-30.4 mdpi.comnih.gov

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a critical component of the spindle assembly checkpoint and a target for anticancer agents. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated as TTK inhibitors. nih.gov It was found that several of these compounds were single-digit nanomolar inhibitors of TTK. nih.gov Computational studies, including 2D and 3D Quantitative Structure-Activity Relationship (QSAR) analyses, have been conducted on a large set of 109 indazole derivatives to guide the design of potent TTK inhibitors. longdom.org These models have shown robust predictive accuracy, highlighting key structural features necessary for biological activity. longdom.orgresearchgate.net

Table 6: TTK Inhibition by Indazole Derivatives

Compound SeriesTargetActivityReference
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (Compounds 94, 95, 96)TTKSingle-digit nanomolar inhibition nih.gov
Indazole derivatives (109 compounds)TTKAnalyzed via robust 2D & 3D QSAR models for predictive accuracy longdom.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of 1H-indazole have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell signaling. The indazole core serves as a pharmacophore that can engage in π-π stacking interactions within the kinase's active site. Research has led to the development of indazole-based covalent inhibitors of EGFR. researchgate.net For instance, certain 1H-indazole derivatives have been designed to target drug-resistant EGFR mutants like EGFR-L858R/T790M by incorporating the indazole as a hinge binder. researchgate.net

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers. epo.org Consequently, the development of ERK inhibitors is a significant area of research. epo.org Indazole derivatives have emerged as promising candidates for ERK inhibition. epo.org

Specifically, 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed and shown to be potent inhibitors of ERK1 and ERK2. nih.gov One notable compound from this series demonstrated excellent potency with IC50 values of 20 nM and 7 nM for ERK1 and ERK2, respectively, showcasing a dual mechanism of action. nih.gov The ERK pathway's role in relaying extracellular signals from receptor tyrosine kinases makes its inhibition a key strategy in cancer therapy. epo.org

p21-Activated Kinase 1 (PAK1) Inhibition

p21-Activated Kinase 1 (PAK1) is a crucial transducer of signals in several oncogenic pathways, making it a promising target for anticancer therapies. researchgate.netacs.org The development of potent and selective PAK1 inhibitors, however, presents a significant challenge. nih.gov

Fragment-based screening has successfully identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region are critical for both inhibitory activity and selectivity towards PAK1. researchgate.netnih.gov One representative compound from this class, compound 30l, exhibited an impressive IC50 of 9.8 nM for PAK1 and demonstrated high selectivity when tested against a panel of 29 other kinases. researchgate.netnih.gov Furthermore, this compound was found to suppress the migration and invasion of MDA-MB-231 breast cancer cells. researchgate.netnih.gov

CompoundTargetIC50 (nM)Key Findings
Compound 30l PAK19.8High selectivity; suppresses cancer cell migration and invasion. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammatory processes. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents through COX-2 inhibition. researchgate.net

These in-silico studies have shown that 1H-indazole derivatives containing difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibit significant binding affinities for the COX-2 enzyme. researchgate.net For example, a compound with a difluorophenyl group showed a binding energy of 9.11 kcal/mol. researchgate.net Molecular dynamics simulations further indicated that these compounds can remain stable within the active site of the COX-2 enzyme, suggesting their potential as effective inhibitors. researchgate.net Additionally, 5-amino-1H-indazole-3-carboxylic acid has been identified as a promising inhibitor of COX-2.

Derivative GroupBinding Energy (kcal/mol)Method
Difluorophenyl 9.11Molecular Docking
Para-toulene 8.80Molecular Docking
4-methoxyphenyl 8.46Molecular Docking

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a key regulator of cellular and whole-body energy homeostasis. google.com The activation of AMPK is considered a therapeutic strategy for metabolic disorders. google.com Indole (B1671886) and indazole compounds have been identified as activators of AMPK. google.com

Research efforts have focused on developing direct AMPK activators, leading to the identification of an indazole amide through high-throughput screening. nih.govacs.orgosti.gov Subsequent optimization of this lead compound, including truncation to its minimal pharmacophore, resulted in an indazole acid with improved properties. nih.govacs.orgosti.gov Further structural modifications led to the development of PF-06409577, an indole acid derivative that directly activates AMPK. nih.govacs.orgosti.gov A crystal structure of PF-06409577 bound to the α1β1γ1 isoform of AMPK has been obtained, revealing that it binds at the interface between the α- and β-subunits. acs.org

Receptor Binding and Modulatory Assays

The versatility of the this compound scaffold extends to its interaction with various receptors, leading to the modulation of their activity.

Serotonin (B10506) Receptor (e.g., 5-HT4R) Ligand Binding Studies

Derivatives of 1H-indazole-3-carboxamide have been synthesized and evaluated for their affinity as antagonists at the 5-HT4 receptor. nih.gov These studies have shown that modifications to the indazole and the amine moiety can significantly impact both potency and selectivity. nih.gov

For instance, in a series of 1-isopropylindazole-3-carboxamides, replacing a bicyclic tropane (B1204802) ring system with a monocyclic piperidine (B6355638) ring or an acyclic aminoalkylene chain resulted in potent 5-HT4 receptor antagonists. nih.gov It was also observed that introducing groups capable of forming hydrogen bonds to the basic amine increased the antagonist activity at the 5-HT4 receptor. nih.gov As the conformational flexibility of the amine portion of the molecule increased, so did the selectivity for the 5-HT4 receptor over other serotonin receptor subtypes like 5-HT3 and 5-HT2A, as well as alpha1-adrenergic receptors. nih.gov One particularly potent and selective 5-HT4 receptor antagonist identified from this research is LY353433. nih.gov

Cannabinoid Receptor (CB1, CB2) Interactions

A significant body of research has focused on 1H-indazole-3-carboxamide derivatives as potent synthetic cannabinoid receptor agonists (SCRAs). researchgate.net These compounds, often developed initially for potential therapeutic applications like analgesia, interact with and activate the endogenous G protein-coupled cannabinoid receptors, CB1 and CB2. researchgate.netmdpi.com Their psychoactive effects are primarily mediated through interactions with the CB1 receptor. mdpi.com

Structure-activity relationship (SAR) studies have revealed that the (S)-enantiomers of these chiral indazole-3-carboxamide compounds are generally more potent agonists at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. researchgate.netfrontiersin.org For instance, the EC50 values of (S)-enantiomers for CB1 receptors can be approximately five times lower than those of the corresponding (R)-enantiomers. researchgate.net Despite this general trend, some (R)-enantiomers, such as (R)-MDMB-FUBICA, have been shown to function as CB2 receptor agonists while lacking activity at the CB1 receptor. researchgate.net

The potency and efficacy of these derivatives are influenced by various structural modifications. Studies on 1-alkyl and 2-alkyl indazole derivatives showed that 1-alkyl isomers possess high CB1 agonist activity with nanomolar potencies, whereas their CB2 activity is less pronounced. semanticscholar.org In contrast, the 2-alkyl isomers displayed low potency at both cannabinoid receptors. semanticscholar.org All tested indazole-3-carboxamide derivatives in one study acted as CB1 agonists, though with a wide range of potencies (EC50 = 2.33–5475 nM) and efficacies (Emax = 37–378%). researchgate.net Generally, indazole-core SCRAs were found to be of equal or greater potency than analogous indole or 7-azaindole (B17877) derivatives. researchgate.net

Several specific 1H-indazole-3-carboxamide derivatives have been extensively studied. Compounds such as AB-FUBINACA, AMB-FUBINACA, and 5F-MDMB-PINACA (5F-ADB) are recognized as some of the most potent and dangerous indazole-based synthetic cannabinoids. mdpi.comfrontiersin.orgnih.gov Functional evaluation using in vitro assays has demonstrated that many of these compounds are sub-micromolar to sub-nanomolar agonists at both CB1 and CB2 receptors. nih.govmq.edu.au

Table 1: Cannabinoid Receptor Activity of Selected 1H-Indazole-3-Carboxamide Derivatives This table is interactive. You can sort and filter the data.

Compound Name Receptor Activity Type Potency (EC50) Efficacy (Emax %) Binding Affinity (Ki) Reference
(S)-AB-FUBINACA CB1 Agonist 10.1 nM 277% - frontiersin.orgnih.gov
(S)-AB-FUBINACA CB2 Agonist 1.9 nM 240% - frontiersin.orgnih.gov
(R)-AB-FUBINACA CB1 Agonist 50.8 nM 225% - frontiersin.orgnih.gov
(R)-AB-FUBINACA CB2 Agonist 13.9 nM 215% - frontiersin.orgnih.gov
(S)-AMB-FUBINACA CB1 Agonist 2.5 nM 243% - frontiersin.orgnih.gov
(S)-AMB-FUBINACA CB2 Agonist 0.78 nM 258% - frontiersin.orgnih.gov
(R)-AMB-FUBINACA CB1 Agonist 11.1 nM 231% - frontiersin.orgnih.gov
(R)-AMB-FUBINACA CB2 Agonist 2.3 nM 217% - frontiersin.orgnih.gov
(S)-5F-MDMB-PINACA CB1 Agonist 2.33 nM 378% - frontiersin.orgnih.gov
(S)-5F-MDMB-PINACA CB2 Agonist 0.88 nM 303% - frontiersin.orgnih.gov
(R)-5F-MDMB-PINACA CB1 Agonist 13.4 nM 306% - frontiersin.orgnih.gov
(R)-5F-MDMB-PINACA CB2 Agonist 2.5 nM 247% - frontiersin.orgnih.gov
LONI11 CB1 Full Agonist - - 1.8 ± 0.2 nM mdpi.com

EC50 (Half-maximal effective concentration) is a measure of potency. Emax (Maximal response) is a measure of efficacy, compared to a control compound (JWH-018). frontiersin.orgnih.gov Ki (Inhibition constant) is a measure of binding affinity.

CC-Chemokine Receptor (CCR4) Antagonism

Derivatives of the indazole scaffold have been investigated as antagonists of the CC-Chemokine Receptor 4 (CCR4), a G protein-coupled receptor involved in the recruitment of regulatory T cells (Treg) into the tumor microenvironment. nih.govrapt.com Antagonism of CCR4 is considered an attractive therapeutic strategy in immuno-oncology. rapt.com

A series of indazole arylsulfonamides were synthesized and identified as allosteric antagonists of human CCR4. nih.govacs.orgacs.orgcornell.edu These antagonists bind to an intracellular allosteric site on the receptor. nih.govacs.org Structure-activity relationship (SAR) studies of these compounds provided several key insights. nih.govcornell.edu Methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position of the indazole ring. nih.govacs.orgcornell.edu For other positions on the indazole core, only small groups were tolerated at C5, C6, or C7, with analogues substituted at C6 being preferred. nih.govcornell.edu

The nature of the substituents at the N1 and N3 positions of the indazole ring was also critical for activity. nih.govacs.org The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide. nih.govacs.orgcornell.edu For the N1 position, meta-substituted benzyl (B1604629) groups carrying an α-amino-3-[(methylamino)acyl] group were the most potent. nih.govcornell.edu While strongly basic amino groups led to low oral absorption in vivo, less basic analogues like morpholines showed good oral absorption but also had high clearance. nih.govacs.orgcornell.edu Through this systematic optimization, the compound GSK2239633A was identified as a potent antagonist with high absorption and was selected for further development. nih.govacs.org

Table 2: CCR4 Antagonistic Activity of a Selected Indazole Derivative This table is interactive. You can sort and filter the data.

Compound Name Target Activity Type Potency (pIC50) Note Reference

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Estrogen Receptor (ER)-beta Activation

Certain indazole derivatives have been identified as selective ligands and activators of the Estrogen Receptor-beta (ERβ), a nuclear receptor that mediates the biological actions of estrogen. nih.govpnas.orgacs.org The activation of ERβ is a therapeutic goal in the treatment of various conditions, including neuroinflammatory diseases and atherosclerosis. nih.govpnas.org

Research has shown that ERβ, but not ERα, is expressed in microglia, making ERβ-selective agonists promising candidates for modulating neuroinflammation. pnas.org A series of nonsteroidal compounds featuring a phenyl-2H-indazole core were synthesized to develop ERβ-selective ligands. acs.org Several of these compounds demonstrated high affinity and selectivity for ERβ. acs.org The highest selectivity was observed in derivatives with polar or polarizable substituents, such as halogens, at the C-3 position of the indazole core. acs.org

Specifically, the synthetic ERβ-specific ligands indazole-Br and indazole-Cl have been shown to repress the inflammatory response in microglia in vitro. pnas.org Indazole-Cl (In-Cl), chemically identified as 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, is an ERβ agonist that has been found to be effective in preventing atherosclerosis through its receptor activation. nih.gov The best compounds from these studies exhibited affinities for ERβ comparable to estradiol, with over 100-fold selectivity for ERβ over ERα in both binding and cell-based transcriptional assays. acs.org

Table 3: Estrogen Receptor β Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

Compound Name Target Activity Type Selectivity Note Reference
Indazole-Cl (In-Cl) ERβ Agonist ERβ selective Effective in preventing atherosclerosis. nih.gov Represses inflammatory response in microglia. pnas.org nih.govpnas.org
Indazole-Br ERβ Agonist ERβ selective Represses inflammatory response in microglia. pnas.org

Advanced Computational Chemistry Approaches in 1h Indazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-indazole-4-carboxamide research, docking simulations are crucial for understanding how these ligands recognize and interact with the active sites of biological targets, such as enzymes or receptors.

Research on related indazole derivatives has successfully utilized molecular docking to identify potential therapeutic targets and elucidate binding mechanisms. For instance, studies on 3-carboxamide indazole derivatives have employed AutoDock software to investigate their efficacy against specific cancer-related proteins, such as the Discoidin Domain Receptor 1 (DDR1), which is linked to renal cancer. nih.gov In these simulations, the indazole derivatives are placed into the binding pocket of the target protein, and their interactions are scored based on binding energy. nih.gov

The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and optimizing the ligand geometry. The docking algorithm then explores various conformations of the ligand within the active site, and the results are ranked by their binding energy values (in kcal/mol). nih.gov Lower binding energy indicates a more stable ligand-receptor complex and a higher binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. For example, docking studies on a series of indazole derivatives against the renal cancer receptor (PDB: 6FEW) identified compounds with high binding energies, suggesting potent inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Results for Indazole Derivatives against Renal Cancer Receptor (PDB: 6FEW)

Compound Binding Energy (kcal/mol) Interacting Residues
Derivative 8v -9.21 GLU672
Derivative 8w -9.15 Not specified
Derivative 8y -9.33 Not specified

Data sourced from studies on 3-carboxamide indazole derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules.

In the study of this compound derivatives, MD simulations are used to validate the results of molecular docking and to gain a deeper understanding of the stability of the ligand-protein complex. ljmu.ac.uk These simulations can confirm whether the binding pose predicted by docking is maintained over a period of nanoseconds. ljmu.ac.uk For instance, MD studies have been conducted on indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs. researchgate.netdntb.gov.ua The results of these simulations indicated that the test compounds were relatively stable within the active site of the COX-2 enzyme. researchgate.netdntb.gov.ua

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. ljmu.ac.uk RMSF analysis helps to identify flexible regions of the protein. Furthermore, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure and physicochemical properties of molecules like this compound. nih.gov These methods are fundamental to understanding molecular reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For indazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. This analysis helps in identifying which derivatives are more stable. For example, a study on various 3-carboxamide indazole derivatives found that certain compounds possessed a high energy gap, indicating greater stability. nih.govresearchgate.net

Table 2: DFT Calculated HOMO-LUMO Energies for Representative Indazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 8a -6.21 -1.13 5.08
Derivative 8c -6.53 -1.45 5.08
Derivative 8s -6.32 -1.24 5.08

Data sourced from studies on 3-carboxamide indazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. nih.gov Red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov

For indazole derivatives, MEP analysis can identify the most reactive parts of the molecule. nih.govresearchgate.net The negative potential is typically localized over electronegative atoms like oxygen and nitrogen, indicating these are sites for hydrogen bonding and interaction with positive centers in a receptor. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions and for designing molecules that can effectively bind to their biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the strength of the interaction; a higher E2 value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

In the context of this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) that contributes to its stability. acadpubl.eu By analyzing the interactions between lone pairs of electrons on nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, researchers can understand the delocalization of electron density throughout the molecule. acadpubl.eu This analysis is instrumental in explaining the molecule's electronic properties and conformational preferences.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process is known as virtual screening. nih.gov It allows for the rapid identification of potential new drug candidates from vast libraries of compounds, significantly reducing the time and cost associated with experimental screening. nih.govresearchgate.net

For scaffolds like 1H-indazole-carboxamide, this approach has been applied to discover new ligands for various targets. For instance, pharmacophore models have been developed for serotonin (B10506) 4 receptor (5-HT4R) ligands based on 1H-indazole-3-carboxamide derivatives. nih.gov These models help in identifying key structural features necessary for potent and selective receptor binding. Virtual screening of databases using such pharmacophore models can lead to the discovery of new indazole-based compounds with desired therapeutic profiles. semanticscholar.org

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a cornerstone in the development of novel therapeutics, leveraging detailed three-dimensional structural information of biological targets to design and optimize potent and selective inhibitors. This rational approach has been instrumental in the advancement of this compound derivatives as inhibitors for various protein classes, particularly kinases, which are critical targets in oncology. The core principle of SBDD involves using high-resolution structural data, primarily from X-ray crystallography, to understand the precise binding mode of a ligand within the active site of its protein target. nih.govspringernature.com This knowledge allows for the targeted modification of the chemical scaffold to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

In the context of this compound research, SBDD has been pivotal in guiding the optimization of lead compounds. A significant area of application has been in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. researchgate.net Researchers have utilized the indazole scaffold as a template for creating potent anticancer agents. For example, building upon a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole fragment, medicinal chemists have systematically introduced and varied substituents at the C4-carboxamide position. researchgate.net The strategic goal of these modifications was to enable the molecule to extend into and interact with a new binding subpocket within the ATP binding site of FGFR, thereby increasing potency and selectivity. researchgate.net

Molecular docking simulations, a key computational tool in SBDD, are frequently employed to predict the binding conformation and affinity of newly designed analogs before their synthesis. These in silico models help prioritize compounds that are most likely to have favorable interactions with the target protein. For instance, in the development of FGFR1 inhibitors, structure-activity relationship (SAR) studies guided by docking models revealed that substituents at the meta-position of a phenyl ring attached to the carboxamide were more effective than substitutions at other positions. researchgate.net This led to the synthesis of compounds like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, which demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov

The table below illustrates how SBDD principles have been applied to optimize this compound derivatives against specific kinase targets. It highlights the target, the resulting lead compound, its biological activity, and the key takeaways from the design strategy.

Table 1: Application of Structure-Based Drug Design to this compound Derivatives

Target Protein Lead Compound/Derivative Biological Activity (IC₅₀) Key SBDD Insights & Rationale
FGFR1 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative 69.1 ± 19.8 nM Initial hit compound identified for optimization. nih.gov
FGFR1 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide 30.2 ± 1.9 nM SAR indicated that meta-substitution on the phenyl ring was optimal; the N-(3-(4-methylpiperazin-1-yl)phenyl) group was introduced at the C4-carboxamide to improve potency. nih.gov
ERK1/2 1H-indazole amide derivatives 9.3 to 25.8 nM Structure-guided and knowledge-based design approaches were used to develop potent inhibitors against extracellular signal-regulated kinases. nih.gov

| PAK1 | 1H-indazole-3-carboxamide derivative (30l) | 9.8 nM | Although a C3-carboxamide, the principles are relevant. SAR showed that substituting a hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the solvent region were critical for activity and selectivity. nih.gov |

Beyond FGFR, structure-guided design has been applied to develop 1H-indazole amide derivatives as inhibitors of other kinases, such as extracellular signal-regulated kinase (ERK1/2). nih.gov In these efforts, a combination of structural biology and computational modeling informs the iterative process of drug design. By analyzing the co-crystal structure of a parent compound bound to its target, chemists can identify opportunities for forming new hydrogen bonds, exploiting hydrophobic pockets, or displacing unfavorable water molecules, all of which can translate to improved biological activity. This rational, structure-informed approach minimizes the trial-and-error nature of drug discovery and accelerates the development of optimized clinical candidates based on the versatile this compound scaffold.

Preclinical in Vitro Pharmacological Evaluations of 1h Indazole 4 Carboxamide Derivatives

Antimicrobial Activity Assessments

The antimicrobial potential of 1H-indazole-4-carboxamide derivatives has been extensively investigated against a variety of pathogenic microorganisms.

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial capabilities of this compound derivatives. For instance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds exhibited notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compound 9 showed potent activity against S. pyogenes PS with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov Furthermore, compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov

Another study reported on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. researchgate.net Among these, compound 5b , identified as 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, demonstrated exceptional broad-spectrum antibacterial efficacy. longdom.org Additionally, compounds with 4-substituted benzene (B151609) rings, such as 6e , 6i , and 7b , consistently showed superior antibacterial effects. longdom.org The presence of methyl, ethoxy, and hydroxy groups was found to be crucial for this activity. longdom.org Research on oxadiazole-containing 4-fluoroindazoles also revealed antibacterial potential, with compound 86c showing potent inhibition (94.4%) against both B. subtilis and E. coli. rsc.org

A separate investigation into indazole derivatives as bacterial Gyrase B (GyrB) inhibitors discovered a novel class with excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives
CompoundTarget Organism(s)Key FindingsReference(s)
9 Streptococcus pyogenes PSMIC of 4 µg/mL. nih.gov nih.gov
12 Penicillin-resistant Staphylococcus aureus256-fold more potent than 3-MBA. nih.gov nih.gov
18 Penicillin-resistant Staphylococcus aureus256-fold more potent than 3-MBA. nih.gov nih.gov
5b Broad spectrum of bacteriaShowcased exceptional antibacterial efficacy. longdom.org longdom.org
6e, 6i, 7b BacteriaConsistently demonstrated superior antibacterial efficacy. longdom.org longdom.org
86c B. subtilis, E. coli94.4% inhibition against both strains. rsc.org rsc.org

Antifungal Efficacy Studies

The antifungal properties of this compound derivatives have also been a subject of research. In a study of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, compounds 5k , 5p , and 5q exhibited noteworthy antifungal potential against Rhizopus oryzae and Candida albicans. longdom.org Another series of compounds, specifically 7c , 6d , and 6f , consistently displayed high potency against C. albicans and R. oryzae. longdom.org The structure-activity relationship (SAR) analysis indicated that electron-rich substituents favorably positioned on the aromatic ring enhanced antifungal efficacy. longdom.org

Furthermore, research into 3-phenyl-1H-indazole derivatives identified compound 10g , which has an N,N-diethylcarboxamide substituent, as the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. researchgate.netresearchgate.net This highlights the potential of the 3-phenyl-1H-indazole scaffold for developing new anticandidal agents. researchgate.netresearchgate.net In another study, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide showed excellent antifungal potential. researchgate.net Additionally, some oxadiazole-containing 4-fluoroindazoles were tested, and the amino derivative 86d showed 94.4% inhibition against A. niger. rsc.org

Table 2: Antifungal Activity of Selected this compound Derivatives
CompoundTarget Organism(s)Key FindingsReference(s)
5k, 5p, 5q Rhizopus oryzae, Candida albicansNoteworthy antifungal potential. longdom.org longdom.org
7c, 6d, 6f Candida albicans, Rhizopus oryzaeConsistently displayed high potency. longdom.org longdom.org
10g C. albicans, C. glabrataMost active against both species. researchgate.netresearchgate.net researchgate.netresearchgate.net
86d A. niger94.4% inhibition. rsc.org rsc.org
N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamideFungiShowed excellent antifungal potential. researchgate.net researchgate.net

Anti-Inflammatory Potential Investigations

The anti-inflammatory properties of indazole derivatives have been demonstrated through their ability to modulate key inflammatory pathways. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenge free radicals in a concentration-dependent manner. researchgate.netnih.gov

One study investigated the anti-inflammatory activity of indazole and its derivatives, revealing their potential to significantly inhibit inflammatory processes. researchgate.netnih.gov The IC50 values, calculated by linear regression analysis, indicated a dose-dependent effect. researchgate.net For example, the compound 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a 100 mg/kg dose in an in vivo model, which is comparable to the effect of diclofenac. researchgate.net

Computational studies, including molecular docking and molecular dynamics simulations, have further elucidated the anti-inflammatory potential of 1H-indazole analogs. innovareacademics.inresearchgate.net Compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding affinities to the COX-2 enzyme. researchgate.net Specifically, the compound BDF-3NT1 demonstrated substantial binding affinities with its targets. innovareacademics.in Another study synthesized novel 1,3-substituted 1H-indazole derivatives and found that compound 1a , 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, exhibited the best anti-inflammatory activity. hep.com.cn

Antioxidant Activity Evaluations

Several series of this compound derivatives have been evaluated for their antioxidant properties using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported significant antioxidant potential. researchgate.net Compounds 5'k , 5'j , and 5's exhibited remarkable antioxidant activity in both DPPH and ABTS assays. longdom.org Specifically, compound 5k showed the most significant antioxidant activity with IC50 values of 0.105-0.513 μmol/mL in the DPPH assay and 0.124-0.538 μmol/mL in the ABTS assay. researchgate.net Another series of indazole derivatives also showed notable antioxidant activity, with compound 4b showcasing the highest antioxidant potential in DPPH and ABTS assays. longdom.org Furthermore, compounds 6f and 6n from a different series exhibited notable antioxidant activity. longdom.org

Research on newly synthesized indazole derivatives also confirmed their antioxidant capabilities, showing noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standards. researchgate.net

Antiviral Activity Research (e.g., Dengue Virus RNA Replication)

Recent research has identified 1H-indazole derivatives as potential inhibitors of viral replication, particularly for flaviviruses like the Dengue virus (DENV). A screening of a fragment-based compound library identified 6-acetyl-1H-indazole (6A1HI ) as a potent DENV inhibitor. nih.govnih.govresearchgate.net

6A1HI was found to have a half-maximal effective concentration (EC50) of 6.5 μM against DENV. nih.govnih.govresearchgate.net This compound was shown to decrease the production of infectious DENV particles by up to 1,000-fold without causing cytotoxicity at the tested concentrations. nih.govresearchgate.net Time-of-drug-addition experiments revealed that 6A1HI targets a post-entry step in the viral life cycle. nih.gov Further investigation using a DENV subgenomic replicon confirmed that the compound specifically inhibits the viral RNA replication step. nih.gov Interestingly, 6A1HI was found to be DENV-specific. nih.govresearchgate.net In contrast, another identified inhibitor, N-phenylpyridine-3-carboxamide (NPP3C), also inhibited the replication of other flaviviruses like West Nile virus and Zika virus. nih.govresearchgate.net

Another study on DENV protease inhibitors found that the 1H-indazole-containing compound 8 had an EC50 of around 7 μM in a cell-based assay. acs.org

Anticancer Activity Profiling

The anticancer potential of this compound derivatives has been a major area of investigation, with numerous studies reporting promising results against various cancer cell lines.

A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (5'a-5'v ) were synthesized and evaluated for their anticancer activity. longdom.org Compounds 5'k and 5'n demonstrated substantial activity comparable to the established drugs Pazopanib (B1684535) and Doxorubicin. longdom.org Compound 5'j , 3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, stood out as a significant contender against A549 (lung cancer) and MCF7 (breast cancer) cell lines. longdom.orgworldscientific.com

In another series, compounds 6b , 6c , and 6d exhibited outstanding anticancer activity, surpassing the potency of Pazopanib. longdom.org Structure-activity relationship (SAR) analysis revealed that a nitro substitution at the 2-position and a 4-fluoro substitution on the indazole ring enhanced anticancer efficacy. longdom.org From a different series, compound 5b , which has a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring, and compound 5d , with a methoxy (B1213986) group at the 4-position and an ethoxy at the 6-position, emerged as potent anticancer agents against A549 and MCF7 cell lines. longdom.org

Furthermore, a series of 3-aryl indazoles and their N-methyl derivatives (3a–3j and 5a–5j ) were evaluated for in vitro anticancer activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, showing mild to moderate activities. mdpi.com A study on carbamothioyl-furan-2-carboxamide derivatives found that indazole-containing derivatives were less potent against HepG2, Huh-7, and MCF-7 cancer cell lines compared to other derivatives in the study. nih.gov

Table 3: Anticancer Activity of Selected this compound Derivatives
Compound(s)Cancer Cell Line(s)Key FindingsReference(s)
5'k , 5'n -Substantial activity comparable to Pazopanib and Doxorubicin. longdom.org longdom.org
5'j A549, MCF7Stood out as a significant contender. longdom.orgworldscientific.com longdom.orgworldscientific.com
6b , 6c , 6d -Outstanding anticancer activity, surpassing Pazopanib. longdom.org longdom.org
5b , 5d A549, MCF7Emerged as potent anticancer agents. longdom.org longdom.org
3a–3j , 5a–5j HCT-116, MDA-MB-231Displayed mild to moderate anticancer activities. mdpi.com mdpi.com

Cell Proliferation Inhibition Assays

A significant body of research has focused on the antiproliferative effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to inhibit tumor cell growth through different mechanisms, including the inhibition of crucial enzymes like tyrosine kinases. researchgate.netnih.gov

One study reported the synthesis of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.govsemanticscholar.org The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) was identified as a potent FGFR1 inhibitor. semanticscholar.org Further optimization led to the discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a), which exhibited an IC50 value of approximately 30.2 nM for FGFR1 inhibition. semanticscholar.org Another derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102), showed the most potent FGFR1 inhibitory activity in an enzymatic assay with an IC50 of 30.2 ± 1.9 nM. nih.gov

Another series of novel indazole derivatives was evaluated for their ability to inhibit the viability of three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). researchgate.net Compounds 11c and 11d from this series demonstrated higher inhibitory activity on the viability of HEP3BPN 11 liver cancer cells when compared to the standard drug methotrexate. researchgate.netresearchgate.net Similarly, a series of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives were tested for in vitro anticancer activity against HCT-116 and MDA-MB-231 cancer cell lines, showing mild to moderate activities. mdpi.com

Furthermore, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their anticancer properties. longdom.org Among these, compounds 5'j, 5'k, and 5'n showed significant activity against A549 and MCF7 cell lines, comparable to the established drugs Pazopanib and Doxorubicin. longdom.org

Table 1: Cell Proliferation Inhibition by this compound Derivatives

Compound Target/Assay Cell Line(s) IC50 Value Source(s)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) FGFR1 Inhibition - ~30.2 nM semanticscholar.org
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) FGFR1 Enzymatic Assay - 30.2 ± 1.9 nM nih.gov
Compound 11c MTT Reduction Assay HEP3BPN 11 (Liver) More potent than methotrexate researchgate.net
Compound 11d MTT Reduction Assay HEP3BPN 11 (Liver) More potent than methotrexate researchgate.net
Compound 5'j Anticancer Activity A549, MCF7 Significant activity longdom.org
Compound 5'k Anticancer Activity A549, MCF7 Comparable to Pazopanib and Doxorubicin longdom.org
Compound 5'n Anticancer Activity A549, MCF7 Comparable to Pazopanib and Doxorubicin longdom.org

Anti-Angiogenic Activity Assessments

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. google.com Several this compound derivatives have been investigated for their potential to inhibit this process.

A study on a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives revealed significant anti-angiogenic properties. researchgate.net Specifically, compound 11c was found to be a potent inhibitor of the pro-angiogenic cytokines TNFα, VEGF, and EGF. researchgate.net Compound 11d also demonstrated potent anti-angiogenic activity by inhibiting TNFα, VEGF, IGF1, TGFb, and leptin. researchgate.net The inhibition of these key growth factors highlights the potential of these derivatives to disrupt tumor vascularization. nih.gov

The inhibition of receptor tyrosine kinases like VEGFR is a key mechanism for anti-angiogenic drugs. nih.gov Derivatives of 1H-indazole have been developed as inhibitors of VEGFR-2, a critical receptor in the angiogenesis pathway. nih.gov

Table 2: Anti-Angiogenic Activity of this compound Derivatives

Compound Target Cytokines/Receptors Finding Source(s)
Compound 11c TNFα, VEGF, EGF Potent anti-angiogenic agent researchgate.net
Compound 11d TNFα, VEGF, IGF1, TGFb, Leptin Potent anti-angiogenic agent researchgate.net
Indazole-pyrimidine-based derivatives VEGFR-2 Enhanced activity with hydrogen bond-forming groups nih.gov

Anti-Tumor Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. medscape.com Some 1H-indazole-3-carboxamide derivatives have shown promise in inhibiting these processes.

Research into 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors has yielded significant findings. researchgate.net PAK1 is known to be involved in tumor progression, including cell migration and invasion. researchgate.net A representative compound, 30l, from a series of 1H-indazole-3-carboxamide derivatives, was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. researchgate.net This effect was attributed to the downregulation of Snail expression, a key transcription factor in the epithelial-mesenchymal transition, a process crucial for cancer cell motility. researchgate.net

Table 3: Anti-Tumor Migration and Invasion Activity of 1H-Indazole-3-carboxamide Derivatives

Compound Target Cell Line Effect Source(s)
Compound 30l PAK1 MDA-MB-231 Significantly suppressed migration and invasion researchgate.net

Central Nervous System Related Activity (e.g., Anticonvulsant, Antinociceptive)

Beyond their anticancer properties, this compound derivatives have been explored for their potential in treating central nervous system (CNS) disorders. nih.gov

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective antagonists of the 5-HT4 receptor. capes.gov.bracs.org Within a series of these compounds, two molecules, 11ab and 12g, were identified as potent and selective 5-HT4R antagonists. acs.org Compound 12g, in particular, demonstrated a significant antinociceptive effect in animal models of analgesia, suggesting its potential as a lead compound for developing analgesics. acs.org

Furthermore, certain indazole derivatives have been shown to exhibit antinociceptive and cardiovascular effects. austinpublishinggroup.com For instance, 7-nitroindazole (B13768) and its analogues have demonstrated such properties. austinpublishinggroup.com

Table 4: Central Nervous System Related Activity of this compound Derivatives

Compound Target/Activity Animal Model/Assay Finding Source(s)
Compound 12g 5-HT4R Antagonist, Antinociceptive Analgesia animal models Significant antinociceptive effect acs.org
7-Nitroindazole Antinociceptive, Cardiovascular - Exhibited antinociceptive and cardiovascular effects austinpublishinggroup.com

Other Emerging Biological Activities

The versatile scaffold of this compound has led to the discovery of other notable biological activities. researchgate.net

Some indazole derivatives have shown potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important immune checkpoints in cancer therapy. nih.gov A series of nitro-aryl 1H-indazole derivatives were designed and synthesized, with some compounds demonstrating nanomolar potency and excellent selectivity against TDO. nih.gov

Additionally, certain indazole derivatives have been investigated for their antioxidant properties. smolecule.com For example, some compounds have shown significant radical scavenging activities. researchgate.net

Table 5: Other Emerging Biological Activities of this compound Derivatives

Compound/Derivative Series Biological Activity Finding Source(s)
Nitro-aryl 1H-indazole derivatives TDO Inhibition Nanomolar potency and excellent selectivity nih.gov
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives Antioxidant Significant radical scavenging activities researchgate.net

Future Research Directions and Perspectives for 1h Indazole 4 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for the future of 1H-indazole-4-carboxamide synthesis is the development of methodologies that are not only efficient but also environmentally sustainable. The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing.

Future research will likely prioritize:

Catalyst-Based Approaches : There is a growing emphasis on catalyst-based methods, including the use of transition-metal and acid-base catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Research into novel catalytic systems, such as those using earth-abundant metals or organocatalysts, will be crucial.

Green Chemistry Methods : The use of eco-friendly solvents, lower reaction temperatures, and catalysts derived from natural sources, such as lemon peel powder, represents a significant step towards sustainability. researchgate.netsamipubco.com Further exploration of ultrasound irradiation and other energy-efficient techniques could lead to higher yields and shorter reaction times. researchgate.net

Advanced Synthetic Reactions : Modern synthetic organic chemistry offers a toolbox of reactions that can be applied to the indazole scaffold. Techniques like C-H activation and amination, and thermo-induced isomerization followed by cyclization, are being explored to create diverse indazole derivatives. nih.gov The development of one-pot or tandem reactions that minimize intermediate purification steps will be a key goal to streamline the synthesis process.

Targeted Design for Enhanced Biological Selectivity and Potency

The 1H-indazole core is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govresearchgate.net Future design strategies will aim to fine-tune the molecular architecture of this compound derivatives to achieve higher potency against specific biological targets while minimizing off-target effects.

Key areas of focus include:

Structure-Activity Relationship (SAR) Studies : A deep understanding of how different substituents on the indazole ring and the carboxamide group affect biological activity is essential. For instance, SAR studies have shown that modifications at the C4 and C6 positions can extend into new binding pockets of enzymes like the Fibroblast Growth Factor Receptor (FGFR). researchgate.net Future research will involve systematic exploration of the chemical space around the scaffold to optimize interactions with the target protein.

Selectivity Enhancement : Achieving selectivity, especially among closely related protein kinases, is a major challenge. nih.gov Future designs will incorporate specific functional groups intended to exploit subtle differences in the ATP-binding sites of various kinases. For example, introducing hydrophilic groups can improve interaction with the bulk solvent region, enhancing both activity and selectivity. nih.gov

Bioisosteric Replacement : The indazole ring is often considered a bioisostere of indole (B1671886). researchgate.net Researchers will continue to leverage this property, replacing indole moieties in known bioactive compounds with indazole to discover new pharmacological profiles and potentially improve properties like metabolic stability.

Table 1: Examples of this compound Derivatives and their Biological Targets

CompoundTargetActivity (IC₅₀)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9 nM
A 1H-indazole-3-carboxamide derivative (Compound 30l)PAK19.8 nM

This table is based on data from cited research articles and is for informational purposes only. nih.govnih.gov

Exploration of New Biological Targets and Undiscovered Therapeutic Areas

While much of the research on indazole derivatives has focused on oncology, particularly as kinase inhibitors, the scaffold's versatility suggests it has potential in a wide range of therapeutic areas. researchgate.netrsc.org

Future exploratory research will likely involve:

Screening Against Diverse Targets : High-throughput screening of this compound libraries against a broad array of biological targets, including G-protein coupled receptors, ion channels, and other enzyme families beyond kinases, could reveal unexpected activities.

New Therapeutic Indications : Derivatives have already shown promise as inhibitors of enzymes like lipoxygenase, suggesting potential in treating inflammatory diseases. nih.gov Further investigations could uncover applications in neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, some indazole compounds have demonstrated antiprotozoal activity. pnrjournal.com

Multi-Target Ligands : Designing single molecules that can modulate multiple targets is an emerging paradigm in drug discovery. The this compound scaffold could be an excellent starting point for developing multi-kinase inhibitors or drugs that hit complementary pathways in a disease. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. This integrated approach is particularly valuable for optimizing lead compounds based on the this compound core.

Future research will increasingly rely on:

Structure-Based Drug Design : Using the crystal structures of target proteins, computational methods like molecular docking can predict how different indazole derivatives will bind. mdpi.com This allows for the rational design of new compounds with improved affinity and selectivity before they are synthesized. nih.gov

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can provide deep insights into the electronic properties and reactivity of the indazole scaffold. pnrjournal.comacs.org This knowledge can help explain experimental outcomes, such as the regioselectivity of certain reactions, and guide the design of new synthetic routes. beilstein-journals.org

Predictive Modeling : As more data on the biological activity and physicochemical properties of 1H-indazole-4-carboxamides become available, machine learning and artificial intelligence models can be trained to predict the properties of virtual compounds, further prioritizing synthetic efforts.

Addressing Research Challenges and Opportunities in Indazole Chemistry

Despite significant progress, several challenges remain in the field of indazole chemistry. Overcoming these hurdles will open up new opportunities for drug discovery.

Key challenges and opportunities include:

Regioselectivity : A persistent challenge is controlling the regioselectivity of reactions, particularly alkylation, which can occur at either the N1 or N2 position of the indazole ring, leading to mixtures of isomers that are difficult to separate. beilstein-journals.org Developing more robust and selective synthetic methods is a high priority.

C-H Functionalization : Direct functionalization of the C-H bonds of the indazole ring is an efficient way to create new derivatives. While progress has been made, expanding the scope and predictability of these reactions remains an important goal. nih.govpnrjournal.com

Exploring Chemical Space : The indazole scaffold provides a vast, largely untapped chemical space for derivatization. pnrjournal.com The opportunity lies in systematically exploring this space to generate novel compounds with unique biological activities and intellectual property potential. The development of new indazole-based drugs for a variety of cancers and other diseases demonstrates the immense therapeutic potential of this heterocyclic system. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indazole-4-carboxamide and its derivatives?

  • Methodology : A standard approach involves cyclocondensation reactions using precursors like substituted hydrazines and carbonyl-containing intermediates. For example, this compound derivatives can be synthesized via coupling reactions between indazole-carboxylic acid intermediates and amines. In one study, 6-bromo-1-isopropyl derivatives were synthesized using bromination and subsequent amidation steps, achieving high yields (e.g., 96% for compound 76) under optimized conditions . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.

Q. How is structural characterization of this compound performed?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, compound 74 (a this compound derivative) was confirmed via 1H^1H NMR (δ 1.45–4.30 ppm for isopropyl and diazepane groups) and HRMS (observed m/z 465.2974 vs. calculated 465.2973) . X-ray crystallography or IR spectroscopy may supplement analysis for crystalline derivatives.

Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodology : Methyltransferase inhibition assays are common for targets like EZH2. In one protocol, 3H^3H-labeled S-adenosylmethionine (SAM) is used as a methyl donor, and incorporation into H3K27 peptides is quantified via scintillation counting. Background noise is minimized by setting negative controls (no enzyme) and normalizing counts per minute (CPM) . Dose-response curves (e.g., IC50_{50}) are generated using serial dilutions.

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodology : Yield optimization requires reaction parameter tuning. For example, compound 75 (4.5% yield) likely suffered from steric hindrance during piperidinylamination, whereas bromination (compound 76, 96% yield) benefited from excess N-bromosuccinimide (NBS) and controlled temperature . Strategies include:

  • Screening catalysts (e.g., Pd/C for coupling reactions).
  • Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
  • Using protecting groups (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions.

Q. How do structural modifications (e.g., substituents at position 6) affect EZH2 inhibition?

  • Methodology : Structure-activity relationship (SAR) studies are critical. For instance, compound 74 (6-diazepane substituent) showed moderate EZH2 inhibition, while bromination at position 6 (compound 76) enhanced steric bulk but reduced solubility. Computational docking (e.g., AutoDock Vina) can predict binding modes to the SAM pocket of EZH2, guiding rational design . Bioassays should compare IC50_{50} values across derivatives to validate hypotheses.

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology : Contradictions often arise from assay variability. For example, differences in enzyme purity (e.g., EZH2/SUZ12/EED complex vs. isolated EZH2) or peptide substrates (biotinylated vs. unmodified H3) may alter results . To address this:

  • Standardize assay conditions (e.g., 23°C reaction temperature, fixed SAM concentration).
  • Use orthogonal assays (e.g., Western blotting for H3K27me3 levels in cell lines).
  • Validate findings across multiple laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.